2-Aminobenzenecarbothioamide
Overview
Description
2-Aminobenzenecarbothioamide is a chemical compound with the molecular formula C7H8N2S . It has a molecular weight of 152.22 g/mol . The IUPAC name for this compound is 2-aminobenzenecarbothioamide .
Molecular Structure Analysis
The molecular structure of 2-Aminobenzenecarbothioamide consists of a benzene ring substituted with an amino group and a carbothioamide group . The InChI representation of the molecule isInChI=1S/C7H8N2S/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H2,9,10)
. Physical And Chemical Properties Analysis
2-Aminobenzenecarbothioamide has a molecular weight of 152.22 g/mol . It has two hydrogen bond donor counts and two hydrogen bond acceptor counts . The compound has a rotatable bond count of 1 . The topological polar surface area is 84.1 Ų .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
2-Aminobenzenecarbothioamide is used in the formation of α-aminonitriles .
Methods of Application
The reaction of benzaldehyde, 2-aminobenzenecarbothioamide, potassium cyanide, and acetic acid yields tetrahydroquinazolinethione 7 and/or α-aminonitrile 11 under different conditions .
Results or Outcomes
These results are used to support the intermediacy of an imine 3 or its immonium ion in the formation of α-aminonitriles .
Synthesis of 2-Aminobenzimidazoles
Specific Scientific Field
This application is also part of Organic Chemistry .
Summary of the Application
2-Aminobenzenecarbothioamide is used in the synthesis of 2-aminobenzimidazoles .
Methods of Application
The synthesis of 2-aminobenzimidazoles involves the reaction of o-phenylenediamine with cyanamide, in low yields .
Results or Outcomes
The result of this reaction is the formation of 2-amino and 2-dimethylaminobenzimidazoles .
Synthesis of 2-Aminobenzofurans
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
2-Aminobenzenecarbothioamide is used in the synthesis of 2-aminobenzofurans .
Methods of Application
The synthesis of 2-aminobenzofurans involves a base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes . This process gives direct access to 2-aminobenzofuran derivatives involved in the one-pot cleavage of multiple bonds including C–H, O–N and two C–F bonds .
Results or Outcomes
The result of this reaction is the formation of 2-aminobenzofuran derivatives . The subsequent success of the on-DNA compatible synthesis and the application of the obtained products as potential anticancer agents further demonstrates the versatility of this transformation .
properties
IUPAC Name |
2-aminobenzenecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZKAJRFABCGFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=S)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364346 | |
Record name | 2-aminobenzenecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminobenzenecarbothioamide | |
CAS RN |
2454-39-9 | |
Record name | 2-Aminobenzenecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2454-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminobenzenecarbothioamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002454399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminothiobenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53310 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-aminobenzenecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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